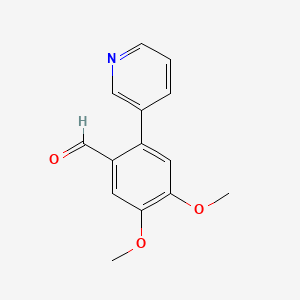
4,5-Dimethoxy-2-(pyridin-3-yl)benzaldehyde
Cat. No. B8320328
M. Wt: 243.26 g/mol
InChI Key: IZHHKPVWRPAHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901307B2
Procedure details


A mixture of 2-bromo-4,5-dimethoxybenzaldehyde (0.368 g, 1.5 mmol), pyridin-3-ylboronic acid (0.246 g, 2.0 mmol), Pd(PPh3)4 (0.173 g, 0.150 mmol), and cesium carbonate (0.977 g, 3 mmol) were suspended in dioxane (4 mL) and water (1 mL). The mixture was heated to 140° C. in a microwave for 1 h. The reaction vessel was allowed to cool to ambient temperature, diluted with ethyl acetate (˜25 mL), filtered through a bed of Celite, and conc. in vacuo to afford the aldehyde which was purified via SiO2 chromatography (40 g) using ethyl acetate/hexanes (5:1) as eluent to afford the title compound as a white solid (0.340 g, 93%); m/z 244.


Name
cesium carbonate
Quantity
0.977 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5].[N:14]1[CH:19]=[CH:18][CH:17]=[C:16](B(O)O)[CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:11][O:10][C:8]1[C:7]([O:12][CH3:13])=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([C:16]2[CH:15]=[N:14][CH:19]=[CH:18][CH:17]=2)[CH:9]=1 |f:2.3.4,^1:45,47,66,85|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.368 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0.246 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
0.977 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.173 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a bed of Celite
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=O)C=C1OC)C=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

